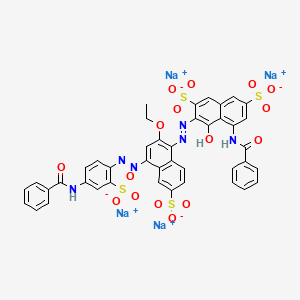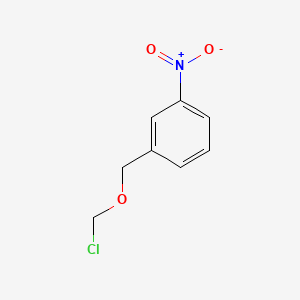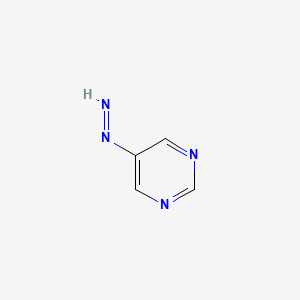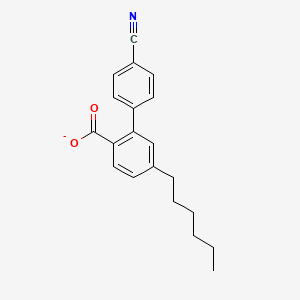
4-Cyanophenyl-4'-hexylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl-4’-hexylbenzoate typically involves the esterification of 4-cyanophenol with 4-hexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods: In industrial settings, the production of 4-Cyanophenyl-4’-hexylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanophenyl-4’-hexylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-Cyanophenyl-4’-hexylbenzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex liquid crystalline materials.
Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4-Cyanophenyl-4’-hexylbenzoate is primarily related to its liquid crystalline nature. The compound can align in specific orientations under the influence of electric or magnetic fields, making it useful in display technologies. At the molecular level, it interacts with other liquid crystalline molecules to form ordered structures that can modulate light and other electromagnetic waves .
Comparison with Similar Compounds
- 4-Cyanophenyl-4’-octylbenzoate
- 4-(Octyloxy)benzoic acid 4-cyanophenyl ester
- 4-(4-Cyanophenoxy)benzoic acid
Comparison: Compared to its analogs, 4-Cyanophenyl-4’-hexylbenzoate has a unique balance of hydrophobic and hydrophilic properties due to its hexyl chain and cyano group. This balance makes it particularly effective in forming stable liquid crystalline phases, which is crucial for its applications in LCDs and other optoelectronic devices .
Properties
Molecular Formula |
C20H20NO2- |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-cyanophenyl)-4-hexylbenzoate |
InChI |
InChI=1S/C20H21NO2/c1-2-3-4-5-6-15-9-12-18(20(22)23)19(13-15)17-10-7-16(14-21)8-11-17/h7-13H,2-6H2,1H3,(H,22,23)/p-1 |
InChI Key |
RYWWOUOVFDDUJX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)C(=O)[O-])C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


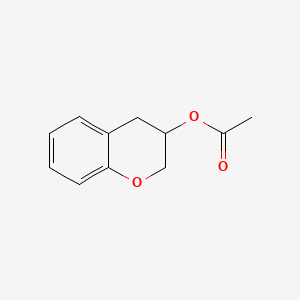

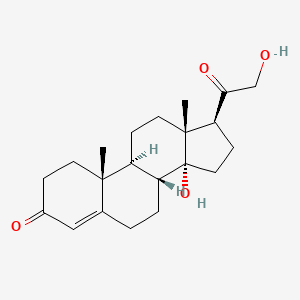



![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
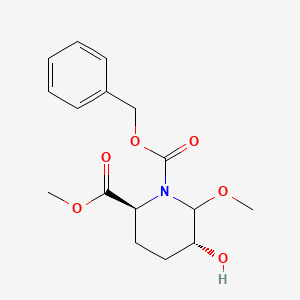
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)
